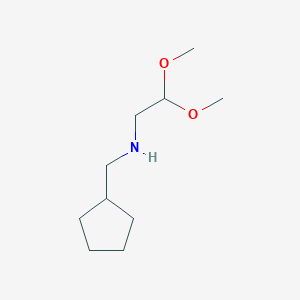
1-Propanol, 3-(5-amino-2-methoxyphenoxy)-
概要
説明
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an amino group and a methoxyphenoxy group attached to a propanol backbone. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- typically involves the reaction of 5-amino-2-methoxyphenol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and adhesives due to its unique chemical properties[][4].
作用機序
The mechanism of action of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenoxy group can interact with hydrophobic pockets, influencing the compound’s overall activity and specificity .
類似化合物との比較
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- can be compared with similar compounds like 3-Amino-1-propanol and 3-(5-amino-2-methoxyphenyl)-1-propanol. These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the methoxyphenoxy group in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- imparts unique chemical properties, making it distinct from its analogs .
特性
IUPAC Name |
3-(5-amino-2-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHACBSOUYKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


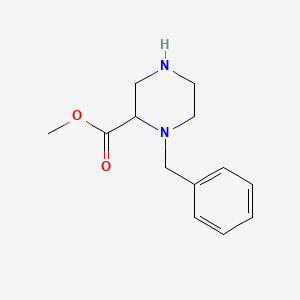
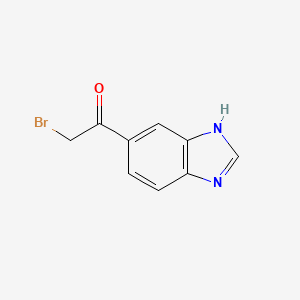
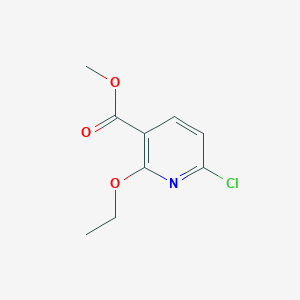
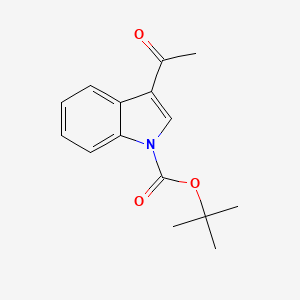
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)
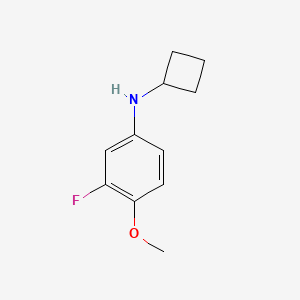


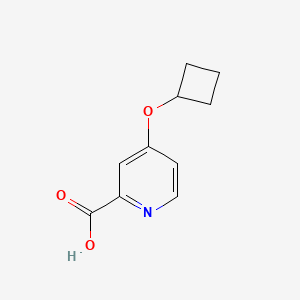
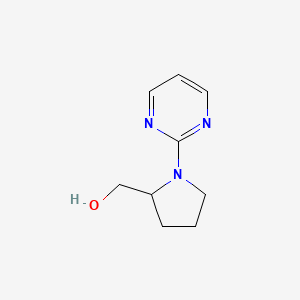
![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)
